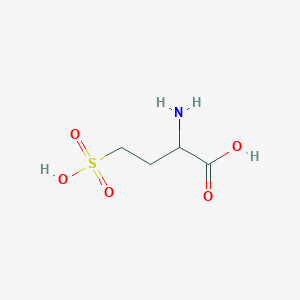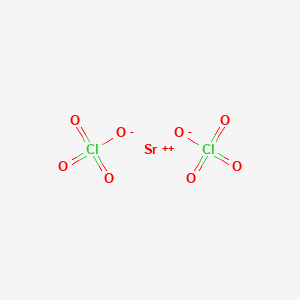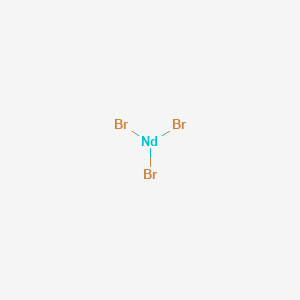
Neodymium bromide
Descripción general
Descripción
Neodymium bromide is an inorganic compound of neodymium and bromide . It is the main bromide of neodymium . The compound is extremely hygroscopic and can only be stored and handled under carefully dried inert gas or under a high vacuum .
Synthesis Analysis
Neodymium bromide can be synthesized by the reaction of neodymium with bromine . Another method involves the sintering brominating of neodymium oxide (Nd2O3) with ammonium bromide (NH4Br). The influence of various synthesis parameters such as temperature, contact time, and stoichiometry on the reaction yield has been studied and optimized .
Chemical Reactions Analysis
The direct reaction of neodymium with bromine can create neodymium (III) bromide . In the presence of carbon, neodymium (III) oxide reacts with carbon tetrabromide to produce neodymium (III) bromide .
Physical And Chemical Properties Analysis
Neodymium bromide is a dark green solid . It is highly reactive in air and quickly tarnishes in the presence of air . The compound is extremely hygroscopic .
Aplicaciones Científicas De Investigación
1. Agriculture: Enhancing Plant Growth
Neodymium has been studied for its potential to stimulate plant growth and nutrient concentration. In hydroponics, Nd has shown to significantly increase the content of essential nutrients like nitrogen (N), phosphorus (P), and potassium (K) in plants such as sugarcane, leading to enhanced growth and metabolism .
2. Environmental Studies: Tracking Pollution
The presence of Neodymium in the environment, due to industrial use, has raised concerns about its ecological impact. Research has focused on understanding the accumulation and effects of Nd on plant systems, such as rice seedlings, to assess its potential threat to ecological balance .
3. Material Science: Developing New Materials
Neodymium tribromide is used in material science for the synthesis of new materials. Its unique properties are leveraged to create compounds with specific characteristics for various industrial applications .
4. Medical Research: Healthcare Applications
Nd magnets, which are made from an alloy that includes Neodymium, have found applications in healthcare. They are used in various diagnostic devices and as therapeutic tools, with ongoing research into their effects on health .
5. Bioavailability Studies: Interaction with Organisms
Studies have explored the bioavailability and toxicity of Neodymium for organisms grown in soil and water. These investigations help understand how Nd interacts with biological systems and its potential phytotoxicity .
6. Technology: Enhancing Electronic Devices
Neodymium is crucial in the production of strong permanent magnets used in various technological devices. These magnets are found in hard disk drives, smartphones, and other electronic equipment, making Nd an essential component in modern technology .
7. Industrial Applications: Catalyst in Synthesis
In the industry, Neodymium tribromide serves as a catalyst for various chemical reactions. Its role in optimizing synthesis parameters is critical for producing materials with desired properties efficiently .
8. Optical Applications: Creating Specialized Glasses
Nd is used in the glass industry to produce specialized glasses with unique optical properties. These glasses are used in various applications, including protective goggles and sunglasses .
Safety And Hazards
Neodymium bromide is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
The demand for Neodymium bromide is projected to grow in the future . Technological advancements have led to the development of innovative Neodymium bromide solutions, meeting diverse consumer needs across industries . Government initiatives promoting eco-friendly alternatives further contribute to the market’s growth trajectory . Ongoing investments in research and development are expected to drive continuous improvement in Neodymium bromide offerings, enhancing their performance and efficiency .
Propiedades
IUPAC Name |
tribromoneodymium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Nd/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWLQVSRPJHLEY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Nd](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NdBr3, Br3Nd | |
| Record name | Neodymium(III) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Neodymium(III)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065527 | |
| Record name | Neodymium bromide (NdBr3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light green hygroscopic beads; [Sigma-Aldrich MSDS] | |
| Record name | Neodymium(III) bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Neodymium bromide | |
CAS RN |
13536-80-6 | |
| Record name | Neodymium bromide (NdBr3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13536-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neodymium bromide (NdBr3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013536806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Neodymium bromide (NdBr3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium bromide (NdBr3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neodymium tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



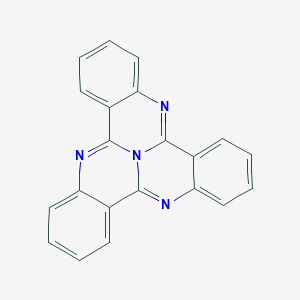
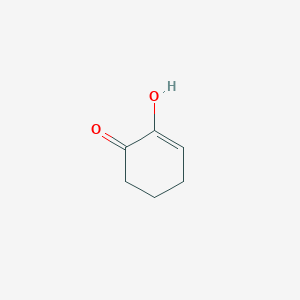

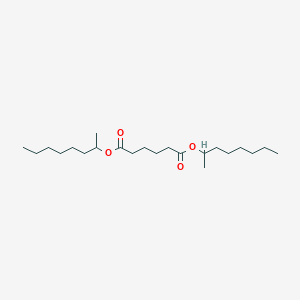
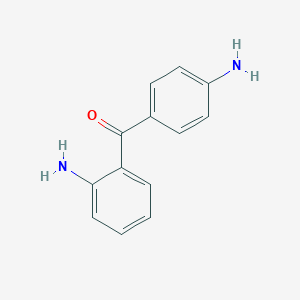
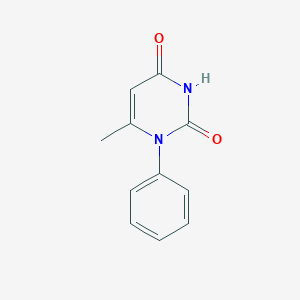

![1,7-Dioxaspiro[5.5]undecane](/img/structure/B86659.png)
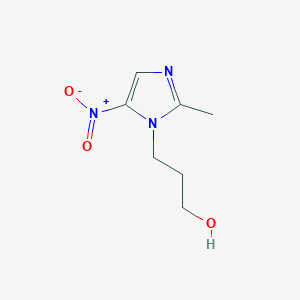
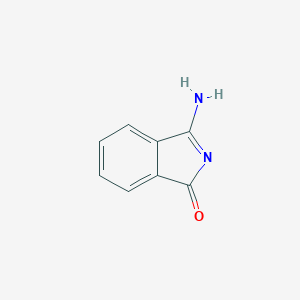
![L-Valine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B86664.png)
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate](/img/structure/B86666.png)
